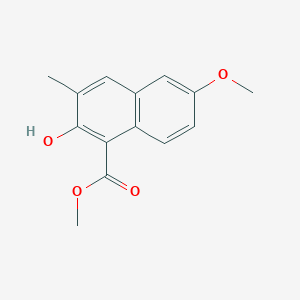
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate is an organic compound belonging to the naphthoate family It is characterized by its aromatic structure, which includes a naphthalene ring substituted with hydroxy, methoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-6-methoxy-3-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants overnight to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-oxo-6-methoxy-3-methyl-1-naphthoate.
Reduction: Formation of 2-hydroxy-6-methoxy-3-methyl-1-naphthylmethanol.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 1-hydroxy-2-naphthoate: Similar in structure but differs in the position of the hydroxy group.
Methyl 2-methoxy-1-naphthoate: Similar in structure but lacks the hydroxy group.
Methyl 3-hydroxy-2-naphthoate: Similar in structure but differs in the position of the hydroxy and methoxy groups.
Uniqueness
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit.
特性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
methyl 2-hydroxy-6-methoxy-3-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-8-6-9-7-10(17-2)4-5-11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3 |
InChIキー |
NDSNTVYPHAXUNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2)OC)C(=C1O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


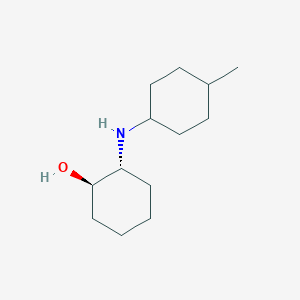
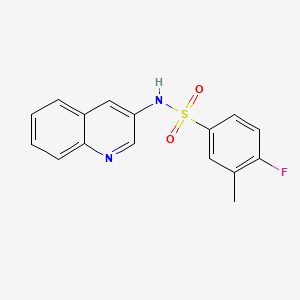
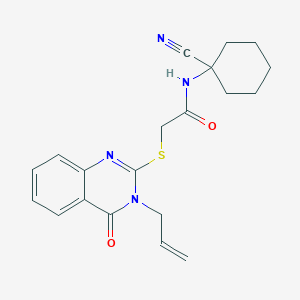
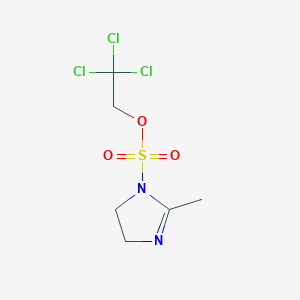
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
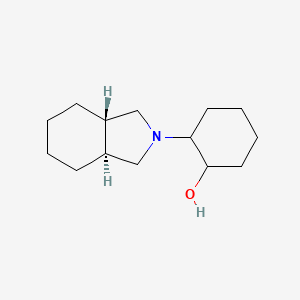
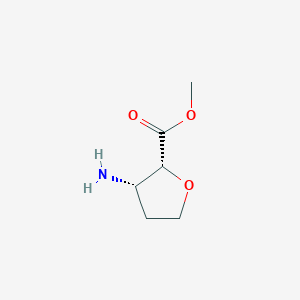
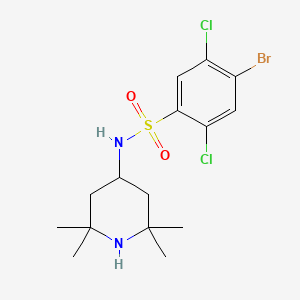

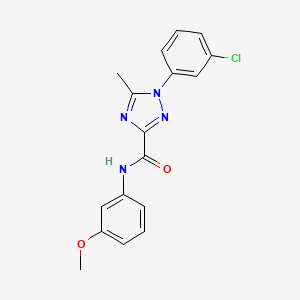
![6-(3,4-Dimethylbenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364647.png)
![2,2-dimethyl-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13364657.png)
